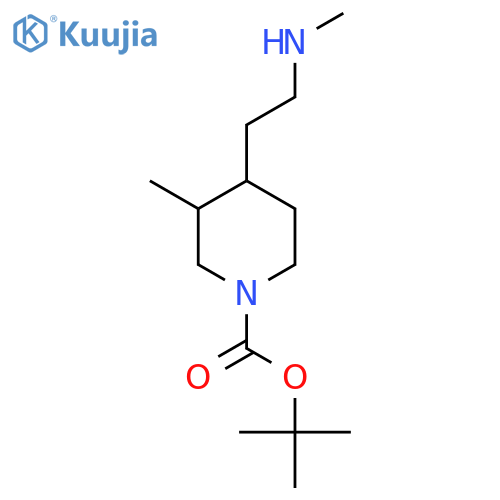

Cas no 2229594-35-6 (tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate)

tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate

- tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate

- 2229594-35-6

- EN300-1903518

-

- インチ: 1S/C14H28N2O2/c1-11-10-16(13(17)18-14(2,3)4)9-7-12(11)6-8-15-5/h11-12,15H,6-10H2,1-5H3

- InChIKey: KQJIZLIYRJVYSE-UHFFFAOYSA-N

- SMILES: O(C(C)(C)C)C(N1CCC(CCNC)C(C)C1)=O

計算された属性

- 精确分子量: 256.215078140g/mol

- 同位素质量: 256.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 5

- 複雑さ: 274

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 41.6Ų

tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903518-10.0g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 10g |

$7312.0 | 2023-06-02 | ||

| Enamine | EN300-1903518-0.5g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 0.5g |

$1632.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-1.0g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 1g |

$1701.0 | 2023-06-02 | ||

| Enamine | EN300-1903518-10g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 10g |

$7312.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-2.5g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 2.5g |

$3332.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-0.25g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 0.25g |

$1564.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-5g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 5g |

$4930.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-1g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 1g |

$1701.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-0.1g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 0.1g |

$1496.0 | 2023-09-18 | ||

| Enamine | EN300-1903518-0.05g |

tert-butyl 3-methyl-4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

2229594-35-6 | 0.05g |

$1428.0 | 2023-09-18 |

tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate 関連文献

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylateに関する追加情報

tert-butyl 3-methyl-4-(2-(methylamino)ethyl)piperidine-1-carboxylate (CAS No. 2229594-35-6)

The compound tert-butyl 3-methyl-4-(2-(methylamino)ethyl)piperidine-1-carboxylate, identified by the CAS registry number 2229594-35-6, is a complex organic molecule with a diverse range of potential applications in the field of organic chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which serves as a central framework for various functional groups. The presence of the tert-butyl group, methylamino substituent, and carboxylate ester group contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery and development. The piperidine ring, a six-membered saturated ring with one nitrogen atom, is a common structural motif in many bioactive compounds. In this compound, the piperidine ring is further substituted with a methyl group at the 3-position and an ethyl chain containing a methylamino group at the 4-position. These substitutions enhance the molecule's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

The tert-butyl group attached to the piperidine ring provides steric bulk, which can influence the molecule's conformation and stability. This steric hindrance can play a critical role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the carboxylate ester group at the 1-position of the piperidine ring introduces hydrophilic characteristics, which may improve solubility and bioavailability.

The methylamino group within the ethyl chain introduces nitrogen into the structure, which can participate in hydrogen bonding or act as a nucleophilic site in biochemical reactions. This functional group is particularly significant in enzyme inhibition studies, where it may serve as a binding moiety for target proteins or enzymes. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of such compounds to specific targets, facilitating their optimization for therapeutic applications.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The construction of the piperidine ring typically involves cyclization reactions, such as nucleophilic substitution or acid-catalyzed cyclization. The introduction of substituents like tert-butyl and methylamino groups requires careful planning to ensure regioselectivity and stereocontrol. Modern synthetic methodologies, including microwave-assisted synthesis and catalytic asymmetric synthesis, have significantly improved the efficiency and scalability of such processes.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques provide insights into its molecular structure, purity, and stability under different conditions. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the exact molecular formula and molecular weight of this compound.

Recent research has also explored the potential of this compound in materials science applications. The combination of steric bulk from the tert-butyl group and functional groups like methylamino may enable its use as a building block for advanced materials such as polymers or dendrimers. Its ability to form hydrogen bonds or engage in non-covalent interactions makes it suitable for self-assembling structures or stimuli-responsive materials.

In conclusion, tert-butyl 3-methyl-4-(2-(methylamino)ethyl)piperidine-1-carboxylate (CAS No. 2229594-35-6) is a versatile organic compound with significant potential across multiple disciplines. Its unique structural features make it an attractive candidate for drug discovery, material synthesis, and chemical research. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing scientific innovation.

2229594-35-6 (tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate) Related Products

- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)

- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)

- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)

- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)

- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)

- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)

- 1261944-35-7(4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde)

- 676588-16-2(n-(5-iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide)

- 946217-30-7(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide)

- 338418-48-7(1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime)